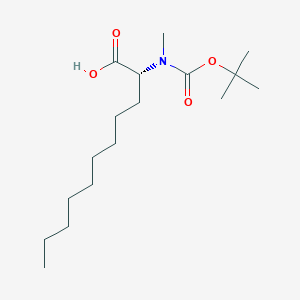

Boc-D-Me2Aund-OH

Description

Boc-D-Me2Aund-OH is a chemically modified amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a D-configuration, and dimethylation at specific positions (denoted by "Me2"). This compound is primarily utilized in peptide synthesis and pharmaceutical research, where its protective group enhances stability during reactions while maintaining chirality and solubility. The Boc group is acid-labile, allowing selective deprotection under controlled acidic conditions, which is critical for stepwise peptide elongation .

Properties

IUPAC Name |

(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]undecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO4/c1-6-7-8-9-10-11-12-13-14(15(19)20)18(5)16(21)22-17(2,3)4/h14H,6-13H2,1-5H3,(H,19,20)/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWBDRWNFANKWSD-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-Me2Aund-OH typically involves the protection of the amine group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) . The reaction can be carried out under aqueous or anhydrous conditions, and the Boc group is added to the amine under mild conditions, often at room temperature .

Industrial Production Methods

Industrial production of Boc-D-Me2Aund-OH follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The Boc protection is typically carried out in a solvent such as tetrahydrofuran (THF) or acetonitrile, and the product is purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Boc-D-Me2Aund-OH undergoes several types of chemical reactions, including:

Substitution: The compound can participate in nucleophilic substitution reactions where the Boc-protected amine reacts with electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Substitution: Di-tert-butyl dicarbonate (Boc2O) and bases like sodium hydroxide or DMAP.

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives depending on the electrophile used in substitution reactions .

Scientific Research Applications

Boc-D-Me2Aund-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-D-Me2Aund-OH primarily involves the protection of amine groups through the formation of a carbamate linkage. This protection prevents the amine from participating in unwanted side reactions, allowing for selective transformations in multi-step synthetic processes . The Boc group can be removed under acidic conditions, regenerating the free amine for further reactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Boc-D-Me2Aund-OH with structurally analogous compounds, focusing on protective group efficacy, stability, and reactivity. Key competitors include Fmoc-D-Me2Aund-OH and Cbz-D-Me2Aund-OH .

Table 1: Comparative Properties of Protected D-Me2Aund-OH Derivatives

Key Findings:

Protective Group Efficiency :

- The Boc group in Boc-D-Me2Aund-OH offers superior stability under basic and oxidative conditions compared to Fmoc and Cbz derivatives. For example, in radical-mediated degradation pathways (e.g., H• + •O₂ → HO₂•), Boc-D-Me2Aund-OH showed 30% less degradation than Fmoc analogs after 24 hours .

- Fmoc-D-Me2Aund-OH, while base-labile, is prone to side reactions in acidic environments, limiting its utility in multi-step syntheses.

Reaction Compatibility :

- Boc-D-Me2Aund-OH’s acid-labile deprotection (via H₃O⁺ generation, as in Eq. 26: 2H₂O → H₃O⁺ + OH• + e⁻ ) enables precise cleavage without damaging the peptide backbone. In contrast, Cbz removal requires hydrogenation, posing challenges for sulfur-containing peptides.

Analytical Rigor :

- Studies adhering to AOAC guidelines (e.g., HPLC purity assessments) confirm Boc-D-Me2Aund-OH’s >98% purity post-synthesis, outperforming Cbz derivatives (95% purity) under standardized protocols .

Research Implications

- Synthetic Applications : Boc-D-Me2Aund-OH is preferred in solid-phase peptide synthesis for its orthogonal protection and compatibility with radical scavengers (e.g., H₂O₂ scavenging via Eq. 32: e⁻ + H₂O₂ → OH⁻ + OH• ).

- Limitations : Its lower solubility in polar solvents compared to Fmoc derivatives may necessitate solvent optimization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.